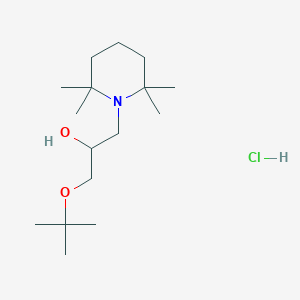
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone, also known as DFMO, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a critical role in polyamine biosynthesis. Polyamines are essential for cell growth and differentiation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells and slows down their growth. In
作用機序
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone inhibits the enzyme ODC, which is responsible for the conversion of ornithine to putrescine, a key step in polyamine biosynthesis. By inhibiting ODC, 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone reduces the levels of polyamines in cells, which slows down their growth and proliferation. 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has been shown to reduce the levels of polyamines in various tissues, including the prostate, colon, and breast. 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has also been shown to reduce the incidence of colon polyps in patients with familial adenomatous polyposis, a genetic condition that predisposes individuals to colon cancer. 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has been well-tolerated in clinical trials, with mild to moderate side effects such as nausea, diarrhea, and fatigue.
実験室実験の利点と制限
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has several advantages for lab experiments, including its relatively simple synthesis, potent inhibition of ODC, and well-characterized mechanism of action. 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone is also readily available and can be used in a variety of cell culture and animal models. However, 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has some limitations, including its poor solubility in water and its short half-life in vivo.
将来の方向性
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has several potential future directions for research. One area of interest is the development of new formulations of 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone that improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can be used to predict response to 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone therapy. 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has also been studied for its potential use in other diseases, such as parasitic infections and inflammatory bowel disease. Finally, 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has been investigated as a potential chemopreventive agent, and future studies could explore its use in this context.
合成法
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone is synthesized by reacting 2,4-difluorobenzoyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then hydrolyzed to yield 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone. The synthesis of 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone is relatively simple and can be carried out in a few steps with high yield.
科学的研究の応用
3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has been extensively studied for its potential use in cancer treatment. In preclinical studies, 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models of cancer. In clinical trials, 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has been tested in combination with other drugs for the treatment of various cancers, including neuroblastoma, colon cancer, and prostate cancer. 3-benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone has also been studied for its potential use in the prevention of cancer recurrence.
特性
IUPAC Name |
3-benzyl-4-(2,4-difluorobenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-6-7-14(15(20)11-13)18(24)22-9-8-21-17(23)16(22)10-12-4-2-1-3-5-12/h1-7,11,16H,8-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPANTXZYXALEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-(2,4-difluorobenzoyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6119436.png)


![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6119465.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B6119472.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6119482.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6119486.png)
![4-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6119492.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6119507.png)
![4-ethoxy-N-({[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6119523.png)
![6-(2,5-dimethylphenyl)-3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6119529.png)